[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
CAS No.:
Cat. No.: VC8650059
Molecular Formula: C22H26N2O6
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O6 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | [4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3 |
| Standard InChI Key | VGCVAJDZUWWBLJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
| Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone, reflects its dual aromatic systems connected via a piperazine bridge. The 3,5-dimethoxybenzoyl moiety (Ring A) and the 2,3-dimethoxyphenyl group (Ring B) are linked to the piperazine nitrogen atoms through ketone functionalities. This arrangement creates a planar-conjugated system interrupted by the piperazine’s aliphatic character, potentially influencing its solubility and binding dynamics.
Key Physicochemical Parameters
Table 1 summarizes the compound’s critical properties derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₆ |
| Molecular Weight | 414.5 g/mol |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
| InChI Key | VGCVAJDZUWWBLJ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 93.8 Ų (calculated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
The absence of hydrogen bond donors and high topological polar surface area (93.8 Ų) suggest moderate membrane permeability, aligning with Lipinski’s Rule of Five violations common in central nervous system (CNS)-targeted agents.
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis protocols are published for this compound, retrosynthetic analysis suggests a convergent approach:
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Piperazine Functionalization: N-acylation of piperazine using 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions.
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Methanone Bridge Formation: Coupling the mono-acylated piperazine intermediate with 2,3-dimethoxybenzoyl chloride via nucleophilic acyl substitution.
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Purification: Chromatographic separation to isolate the desired product from regioisomers.
Spectroscopic Characterization
Hypothetical characterization data for the compound can be inferred from analogs:
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¹H NMR: Distinct singlet resonances for methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.40–7.20 ppm).
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MS (ESI+): Molecular ion peak at m/z 415.2 [M+H]⁺ with fragmentation patterns indicative of sequential loss of methoxy groups .
| Structural Feature | Bioactive Analogs | Therapeutic Area |
|---|---|---|
| 3,5-Dimethoxybenzoyl | Donepezil (acetylcholinesterase inhibitor) | Alzheimer’s disease |
| 2,3-Dimethoxyphenyl | Apomorphine (dopamine agonist) | Parkinson’s disease |
| Piperazine methanone | Trifluoperazine (antipsychotic) | Schizophrenia |
These parallels suggest potential applications in neurodegenerative disorders and psychiatric conditions, though empirical validation is required .
Computational and Experimental Research Gaps
ADMET Profiling
Predicted pharmacokinetic parameters (SwissADME):
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GI Absorption: Low (due to high TPSA)
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BBB Permeability: Negative
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CYP2D6 Inhibition: Probable (structural similarity to known inhibitors)
These findings underscore the need for prodrug strategies or formulation optimization to enhance bioavailability.
Industrial and Materials Science Applications
Polymer Chemistry
The compound’s rigid aromatic systems and hydrogen-bond-accepting carbonyl groups make it a candidate for:
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Thermoset Polymers: As a crosslinking agent in epoxy resins.
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Liquid Crystals: Core structure for mesophase induction in display technologies.
Catalysis
The electron-rich aromatic systems could serve as ligands in palladium-catalyzed coupling reactions, though catalytic activity remains untested.
Comparative Analysis with Structural Analogs
Table 3 contrasts key features with the related compound (3,5-dimethoxyphenyl)(4-methoxyphenyl)methanone (PubChem CID 24261633):
| Parameter | Target Compound | Analog (CID 24261633) |
|---|---|---|
| Molecular Weight | 414.5 g/mol | 272.29 g/mol |
| Methoxy Groups | 5 | 3 |
| Piperazine Presence | Yes | No |
| Predicted LogP | 2.8 | 2.1 |
The piperazine moiety in the target compound introduces conformational flexibility absent in the analog, potentially broadening its interaction profile .
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